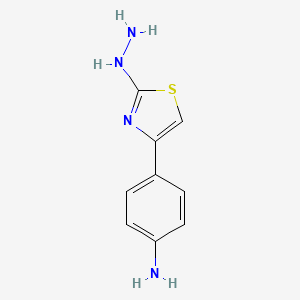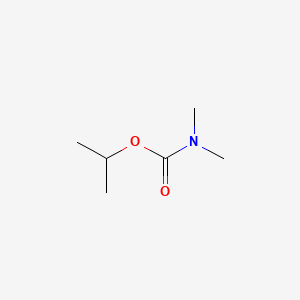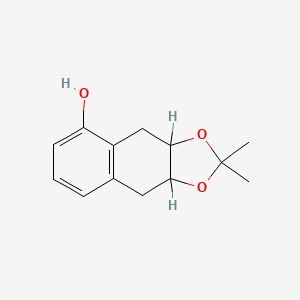
1-(2-Nitro-phenylazo)-naphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Nitro-phenylazo)-naphthalen-2-ol, also known as 3,3’-dichlorobenzidine, is an organic compound widely used as a colorant in various industries. It belongs to the azo pigment class, characterized by the presence of azo groups (-N=N-) which are responsible for their vivid colors. This compound is known for its bright orange hue and excellent lightfastness, making it a popular choice in applications such as plastics, coatings, and inks.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Nitro-phenylazo)-naphthalen-2-ol typically involves the diazotization of 3,3’-dichlorobenzidine followed by coupling with acetoacetanilide. The reaction conditions include maintaining a low temperature to ensure the stability of the diazonium salt and using acidic conditions to facilitate the coupling reaction. The general steps are as follows:
Diazotization: 3,3’-dichlorobenzidine is treated with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Coupling: The diazonium salt is then coupled with acetoacetanilide in an acidic medium to form this compound.
Industrial Production Methods
Industrial production of this compound involves similar steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction conditions precisely. The final product is filtered, washed, and dried to obtain the pigment in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(2-Nitro-phenylazo)-naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: It can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bond.
Reduction: The azo group can be reduced to form amines, which can further react to form different compounds.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or zinc in acidic conditions.
Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Breakdown products such as chlorinated benzoic acids.
Reduction: Amines such as 3,3’-dichloroaniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(2-Nitro-phenylazo)-naphthalen-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a standard pigment in studies related to color chemistry and material science.
Biology: Employed in histological staining techniques to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and color properties.
Industry: Widely used in the production of colored plastics, coatings, and inks due to its excellent lightfastness and vibrant color.
Mechanism of Action
The mechanism of action of 1-(2-Nitro-phenylazo)-naphthalen-2-ol primarily involves its interaction with light. The azo groups in the compound absorb specific wavelengths of light, resulting in the vivid orange color. The stability of the azo bond and the presence of electron-withdrawing groups like chlorine contribute to its lightfastness and resistance to photodegradation.
Comparison with Similar Compounds
Similar Compounds
Pigment orange 36: Another azo pigment with similar applications but different hue and stability properties.
Pigment orange 64: Known for its excellent heat stability and used in high-temperature applications.
Pigment orange 5: A less stable azo pigment with a different shade of orange.
Uniqueness
1-(2-Nitro-phenylazo)-naphthalen-2-ol stands out due to its combination of bright color, excellent lightfastness, and chemical stability. Its unique properties make it suitable for a wide range of applications, from industrial uses to scientific research.
Properties
CAS No. |
6410-09-9 |
|---|---|
Molecular Formula |
C16H11N3O3 |
Molecular Weight |
293.28 g/mol |
IUPAC Name |
1-[(2-nitrophenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C16H11N3O3/c20-15-10-9-11-5-1-2-6-12(11)16(15)18-17-13-7-3-4-8-14(13)19(21)22/h1-10,20H |
InChI Key |
YTVNZOABECTEPK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=CC=C3[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=CC=C3[N+](=O)[O-])O |
Key on ui other cas no. |
6410-09-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-benzo[f]quinolin-3-ylindene-1,3-dione](/img/structure/B1606410.png)










